4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS No.: 2640955-81-1
Cat. No.: VC11833205
Molecular Formula: C20H27N5O
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640955-81-1 |
|---|---|
| Molecular Formula | C20H27N5O |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | 4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)7-9-23-10-12-25(13-11-23)20-21-8-6-19(22-20)24-14-16-26-17-15-24/h1-6,8H,7,9-17H2 |
| Standard InChI Key | MDACWHDEBPUKIR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine, reflects its three primary components:
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Morpholine moiety: A six-membered oxygen- and nitrogen-containing heterocycle attached to the pyrimidine’s 4-position.
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Phenylethyl-piperazine group: A piperazine ring substituted with a 2-phenylethyl chain at the pyrimidine’s 2-position.
Molecular Descriptors
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SMILES Notation:
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4. -
InChIKey:
MDACWHDEBPUKIR-UHFFFAOYSA-N. -
Topological Polar Surface Area (TPSA): Estimated at 55.6 Ų, indicating moderate solubility and membrane permeability.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 353.5 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The logP value suggests moderate lipophilicity, balancing solubility and cell membrane penetration—a critical factor in drug design.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrimidine ring synthesis | Dichloromethane, triethylamine |
| 2 | Piperazine alkylation | 2-Phenylethyl bromide, K₂CO₃ |
| 3 | Morpholine coupling | Pd catalyst, ligand, base |
Purification typically involves column chromatography or recrystallization to achieve >95% purity.
Biological Activity and Mechanistic Insights
Though direct pharmacological data for this compound are scarce, its structural motifs align with known bioactive molecules:
Target Prediction
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Kinase Inhibition: The pyrimidine-morpholine scaffold resembles kinase inhibitors like Imatinib (C₂₉H₃₁N₇O), which targets BCR-ABL tyrosine kinase.
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GPCR Modulation: The phenylethyl-piperazine group is prevalent in serotonin and dopamine receptor ligands, suggesting potential CNS activity.
Comparative Analysis with Analogous Compounds
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